molecular formula C11H15NO B1606565 o-Isobutyrotoluidide CAS No. 55577-63-4

o-Isobutyrotoluidide

Cat. No.: B1606565
CAS No.: 55577-63-4
M. Wt: 177.24 g/mol
InChI Key: OFPJBYSYCOQOHH-UHFFFAOYSA-N
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Description

o-Isobutyrotoluidide (orththis compound) is a toluidide derivative characterized by an isobutyryl group attached to the ortho position of the toluidine backbone. While detailed data on its specific applications are sparse in the provided evidence, it is mentioned in the context of signaling pathway research, particularly in studies involving anti-infective agents and molecular mechanisms . The 6-chloro derivative (this compound, 6-chloro) is also referenced, suggesting that halogenation at specific positions may modulate its bioactivity .

Properties

CAS No.

55577-63-4

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-methyl-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C11H15NO/c1-8(2)11(13)12-10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,12,13)

InChI Key

OFPJBYSYCOQOHH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C(C)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Positional Isomerism

o-Isobutyrotoluidide belongs to a family of toluidide derivatives differentiated by substituent positions. Key comparisons include:

Compound Substituent Position Key Functional Groups Potential Bioactivity Relevance
This compound Ortho (C2) Isobutyryl amide Signal pathway modulation (e.g., GPCRs)
m-Isobutyrotoluidide Meta (C3) Isobutyryl amide Altered receptor binding due to steric effects
p-Isobutyrotoluidide Para (C4) Isobutyryl amide Enhanced solubility or metabolic stability

Key Findings :

  • Halogenation : The 6-chloro derivative (mentioned in ) may exhibit enhanced electrophilic reactivity, influencing interactions with biological targets such as enzymes or DNA .
Functional Analogues: Amide-Based Compounds

Compounds with analogous amide functionalities but distinct backbones were compared for functional similarities:

Compound Core Structure Key Differences Bioactivity Context
This compound Toluidine + amide Ortho-substituted methyl Anti-infective pathways
Acetaminophen Phenol + amide Para-substituted hydroxyl COX inhibition, analgesic
Lidocaine Xylidine + amide Diethylamino substituent Sodium channel blockade

Key Findings :

  • Amide Role : The amide group in this compound may facilitate hydrogen bonding with target proteins, similar to lidocaine’s interaction with ion channels.
  • Substituent Impact: Unlike acetaminophen’s para-hydroxyl group, this compound’s ortho-methyl and isobutyryl groups likely direct its specificity toward non-COX targets, such as GPCRs or kinases .

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